Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride
CAS No.: 103140-97-2
Cat. No.: VC17132039
Molecular Formula: C13H22Cl2N6S
Molecular Weight: 365.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103140-97-2 |
|---|---|
| Molecular Formula | C13H22Cl2N6S |
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | 1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N6S.2ClH/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10;;/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19);2*1H |
| Standard InChI Key | FHGXQTDBHURDPW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic name indicates a guanidine core substituted with:
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A thiazole ring (2-thiazolyl) at position N.
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A 2-methyl-1H-imidazol-4-yl group at the 4-position of the thiazole.
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A pentyl chain (N'-pentyl) on the guanidine nitrogen.
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Two hydrochloride counterions.
The molecular formula is inferred as C₁₃H₂₂Cl₂N₆S, with a molecular weight of 365.33 g/mol. This aligns with structural analogs like zaltidine (C₈H₁₀N₆S), which shares the guanidine-thiazole-imidazole backbone but lacks the pentyl chain .
Stereochemical and Physicochemical Properties
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Stereochemistry: The absence of defined stereocenters or E/Z centers suggests an achiral structure, similar to zaltidine .
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Solubility: The dihydrochloride salt enhances water solubility, a trait critical for oral bioavailability in related compounds .
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SMILES Notation:
CC1=NC=C(N1)C2=CSC(=N2)N=C(N)NCCCCC.Cl.Cl
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis route is documented for this compound, its structure suggests a multi-step approach:
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Thiazole Formation: Condensation of thiourea with α-haloketones to form the thiazole core .
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Imidazole Substitution: Coupling of 2-methylimidazole-4-carbaldehyde via nucleophilic aromatic substitution at the thiazole’s 4-position .
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Guanidine Functionalization: Introduction of the pentyl chain via alkylation of the guanidine nitrogen, followed by hydrochloride salt formation .
Comparative Analysis with Zaltidine
Pharmacological Profile
Mechanism of Action
Guanidine derivatives often target ion channels or G-protein-coupled receptors. For example:
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Thiazole-Imidazole Hybrids: Modulation of mitochondrial membrane potential and apoptosis in cancer cells .
The pentyl chain in the target compound may enhance blood-brain barrier penetration, suggesting potential CNS applications absent in shorter-chain analogs .
Future Directions
Priority Research Areas
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